molecular formula C23H23NO4 B6281228 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2138027-98-0

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B6281228
CAS No.: 2138027-98-0
M. Wt: 377.4
InChI Key:
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and a fluorenyl group attached to a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic heptane core. One common approach is the reaction of a suitable bicyclic precursor with a fluorenyl methoxy carbonyl chloride under controlled conditions to introduce the fluorenyl group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using reactors designed to handle the specific reagents and conditions required. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 9H-fluoren-9-ylmethanol: A related compound with a similar fluorenyl group but lacking the bicyclic structure.

  • Bicyclo[3.1.1]heptane-1-carboxylic acid: A simpler bicyclic compound without the fluorenyl group.

Uniqueness: 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its combination of the fluorenyl group and the bicyclic heptane structure, which provides distinct chemical and biological properties compared to its simpler counterparts.

Properties

CAS No.

2138027-98-0

Molecular Formula

C23H23NO4

Molecular Weight

377.4

Purity

95

Origin of Product

United States

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